4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid
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Overview
Description
4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanomethylidene group attached to a hydrazinyl moiety, which is further connected to a nitrobenzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of a suitable hydrazine derivative with a dicyanomethylene precursor under controlled conditions to form the hydrazinyl intermediate.
Nitration: The hydrazinyl intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the desired position on the benzene ring.
Acidification: The final step involves the acidification of the nitrated intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas to reduce the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The dicyanomethylidene and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dicyanomethylene)hydrazino]-N,N-diethylbenzenesulfonamide
- 4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid
Uniqueness
4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid is unique due to the presence of both dicyanomethylidene and nitro groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-(dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c11-4-7(5-12)13-14-8-2-1-6(10(16)17)3-9(8)15(18)19/h1-3,14H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAGTHBSRGMVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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